Diphenoxydiphenylsilane

Description

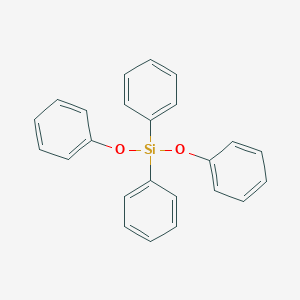

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diphenoxy(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O2Si/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDKQPMORVEBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154465 | |

| Record name | Diphenoxydiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247-19-4 | |

| Record name | 1,1′-(Diphenoxysilylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenoxydiphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenoxydiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenoxydiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diphenoxydiphenylsilane

Precursor Compounds and Reactant Selection in Diphenoxydiphenylsilane Synthesis

The principal route for the synthesis of this compound involves the reaction of a silicon-containing precursor with a phenoxy source. The most common and industrially relevant precursor is **dichlorodiphenylsilane (B42835) (Cl₂Si(C₆H₅)₂) **. This choice is predicated on the high reactivity of the silicon-chlorine bond, which is susceptible to nucleophilic attack by the phenoxy group.

The other key reactant is phenol (B47542) (C₆H₅OH) . Phenol, or its corresponding phenoxide ion, acts as the nucleophile, displacing the chloride ions on the silicon center to form the desired silicon-oxygen-carbon linkage. The selection of these two precursors provides a direct and efficient pathway to the target molecule.

The stoichiometry of the reactants is a critical parameter in the synthesis. Theoretically, two moles of phenol are required to react with one mole of dichlorodiphenylsilane to produce one mole of this compound and two moles of hydrogen chloride as a byproduct. However, in practice, a slight excess of phenol may be used to ensure complete conversion of the dichlorodiphenylsilane.

Reaction Pathways and Mechanistic Investigations of this compound Formation

(C₆H₅)₂SiCl₂ + 2 C₆H₅OH → (C₆H₅)₂Si(OC₆H₅)₂ + 2 HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride produced, which would otherwise protonate the phenol and inhibit the reaction.

Phenol Derivative Reactions with Silanes or Silicates

The fundamental step in the synthesis is the reaction of the phenol derivative, typically the phenoxide ion, with the chlorosilane. The reaction proceeds in a stepwise manner. In the first step, one molecule of phenol (or phenoxide) reacts with dichlorodiphenylsilane to form an intermediate, chlorophenoxydiphenylsilane. This is followed by the reaction of a second molecule of phenol to yield the final product, this compound.

The mechanism involves the nucleophilic attack of the oxygen atom of the phenoxide ion on the electrophilic silicon atom of dichlorodiphenylsilane. This results in the formation of a pentacoordinate silicon intermediate, which then eliminates a chloride ion to form the Si-O bond. This process is repeated for the second substitution.

Catalytic Facilitation in this compound Synthesis

To enhance the rate and efficiency of the synthesis, catalysts are often employed. These catalysts facilitate the reaction by activating the reactants or by providing an alternative reaction pathway with a lower activation energy.

The kinetics of the reaction are influenced by the nature of the base. Stronger, more nucleophilic bases can lead to faster reaction rates. However, the choice of base must also consider potential side reactions.

Phase transfer catalysis (PTC) represents another effective catalytic approach. In this method, a phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the dichlorodiphenylsilane is dissolved. This overcomes the phase incompatibility of the reactants and significantly accelerates the reaction. soci.orgwikipedia.orgresearchgate.net The use of PTC can lead to higher yields, reduced reaction times, and the use of less hazardous solvents. wikipedia.orgresearchgate.net

The optimization of the catalytic system is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include:

Choice of Catalyst: The effectiveness of different tertiary amines or phase transfer catalysts can vary. For instance, in related syntheses, the structure of the quaternary ammonium salt, specifically the total number of carbon atoms (C#), can influence its organophilicity and, consequently, the reaction rate. researchgate.net

Catalyst Loading: The amount of catalyst used needs to be carefully controlled. While a higher catalyst concentration can increase the reaction rate, it can also lead to increased costs and potential side reactions.

Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents are generally preferred. The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates.

Temperature: The reaction temperature affects the reaction rate. Higher temperatures generally lead to faster reactions, but can also promote the formation of byproducts. Optimization studies often involve finding the optimal temperature that balances reaction rate and selectivity.

Reactant Concentration: The initial concentrations of the reactants can influence the reaction kinetics and the final yield.

The table below presents a hypothetical optimization study for the synthesis of this compound, illustrating the effect of different parameters on the product yield.

| Experiment | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pyridine | Toluene | 80 | 75 |

| 2 | Triethylamine | Toluene | 80 | 72 |

| 3 | Pyridine | Dichloromethane | 40 | 68 |

| 4 | Pyridine | Toluene | 100 | 85 |

| 5 | Tetrabutylammonium Bromide (PTC) | Toluene/Water | 60 | 92 |

Methodological Advancements in this compound Production

Recent advancements in chemical synthesis have led to the development of more efficient and environmentally friendly methods for the production of organosilicon compounds, including those with Si-O bonds. While specific literature on this compound is limited, general trends in organosilicon chemistry can be extrapolated.

One area of advancement is the development of novel catalytic systems. This includes the design of more active and selective catalysts that can operate under milder reaction conditions. For example, advancements in chiral phase-transfer catalysis have enabled the asymmetric synthesis of certain compounds, although this is less relevant for the achiral this compound. nus.edu.sg

Another significant trend is the move towards greener synthesis methodologies. This includes the use of non-toxic and renewable solvents, the development of solvent-free reaction conditions, and the use of recyclable catalysts. researchgate.net The application of flow chemistry, where reactants are continuously passed through a reactor, offers potential for improved process control, safety, and scalability in the production of this compound.

Furthermore, research into new methods for forming Si-O bonds, beyond the traditional reaction of chlorosilanes with alcohols or phenols, is an active area. These may include hydrosilylation reactions or other novel coupling strategies that offer alternative synthetic routes with improved atom economy and reduced waste generation.

Process Development and Scalability Considerations for this compound

The successful scale-up of this compound synthesis from the laboratory bench to a pilot plant or full-scale production facility hinges on a comprehensive understanding and optimization of the entire manufacturing process. This involves a multi-faceted approach encompassing reaction conditions, catalyst efficiency, by-product management, and downstream processing.

A primary concern in scaling up any chemical synthesis is the management of reaction parameters such as temperature, pressure, and mixing. Reactions that are easily controlled on a small scale can become hazardous or inefficient on a larger scale. For instance, exothermic reactions require efficient heat dissipation to prevent thermal runaways, which can be a significant challenge in large reactors with a lower surface-area-to-volume ratio. documentsdelivered.com The synthesis of this compound, which may involve the reaction of dichlorodiphenylsilane with phenol, likely requires precise temperature control to ensure selective formation of the desired product and minimize the formation of undesirable by-products.

The choice of catalyst is another critical factor that profoundly impacts the scalability and economics of the process. While a particular catalyst may perform well in a laboratory setting, its cost, stability, and efficiency at an industrial scale are paramount. For instance, the use of expensive or sensitive catalysts may be prohibitive for large-scale production. slideshare.net Research into robust and reusable catalysts, such as heterogenized catalysts, is a common strategy to improve the economic feasibility of industrial chemical processes. slideshare.net In the context of silane (B1218182) etherification reactions, the development of efficient catalysts that can be easily separated from the product stream is a key area of process development. researchgate.net

The formation and control of by-products are crucial aspects of process development. researchgate.net In the synthesis of this compound, potential by-products could arise from incomplete reaction, side reactions, or impurities in the starting materials. Identifying these by-products and understanding their formation mechanisms are essential for developing strategies to minimize their generation. This can involve optimizing reaction conditions, such as the stoichiometric ratio of reactants, or employing more selective catalysts. The presence of by-products not only reduces the yield of the desired product but also complicates the purification process.

A techno-economic analysis is often conducted during the process development phase to evaluate the commercial viability of a manufacturing process. osti.govcetjournal.ited.ac.uk This analysis considers factors such as the cost of raw materials, energy consumption, capital investment for equipment, and waste disposal costs. By identifying the key cost drivers, a techno-economic analysis can guide research and development efforts towards optimizing the process for maximum profitability.

To illustrate the optimization process, the following hypothetical data table shows the effect of various parameters on the yield and purity of this compound during a pilot-scale production study.

| Experiment ID | Catalyst Type | Temperature (°C) | Reactant Mole Ratio (Phenol:Dichlorodiphenylsilane) | Reaction Time (h) | Yield (%) | Purity (%) |

| PILOT-001 | Catalyst A | 120 | 2.1 : 1 | 8 | 85 | 95.2 |

| PILOT-002 | Catalyst A | 140 | 2.1 : 1 | 8 | 88 | 93.5 |

| PILOT-003 | Catalyst B | 120 | 2.1 : 1 | 8 | 90 | 97.1 |

| PILOT-004 | Catalyst B | 120 | 2.2 : 1 | 8 | 92 | 96.8 |

| PILOT-005 | Catalyst B | 120 | 2.2 : 1 | 6 | 91 | 97.5 |

This table is for illustrative purposes only and is based on general principles of chemical process optimization. Actual data for this compound production may vary.

Ultimately, the goal of process development and scalability studies is to establish a safe, reliable, and cost-effective manufacturing process for this compound that consistently delivers a product of high quality and purity.

Polymerization Chemistry and Advanced Materials Applications of Diphenoxydiphenylsilane

Diphenoxydiphenylsilane as a Key Monomer Precursor in Polymer Synthesis

This compound serves as a crucial building block in the synthesis of various polymers. Its bifunctional nature, with two phenoxy groups attached to a diphenylsilane (B1312307) core, allows it to react with other monomers to form long polymer chains. This process, known as polymerization, can be tailored to produce polymers with specific properties by carefully selecting the co-monomers and reaction conditions.

The incorporation of the this compound moiety into a polymer backbone introduces several advantageous characteristics. The silicon-oxygen-carbon linkages (siloxane-ether bonds) provide a degree of flexibility to the polymer chain, which can improve its processability. Simultaneously, the presence of the silicon and phenyl groups enhances the thermal and oxidative stability of the resulting polymer. These attributes make this compound an attractive precursor for creating materials that can withstand harsh environments and high temperatures. wiley-vch.de

Synthesis of Polyaryloxysilanes Incorporating this compound Units

Polyaryloxysilanes are a class of polymers that feature both aryloxy and silane (B1218182) groups in their repeating units. The inclusion of this compound in the synthesis of these polymers leads to materials with a unique combination of properties.

Condensation Reactions with Aromatic Diols

One common method for synthesizing polyaryloxysilanes involves the condensation reaction of this compound with various aromatic diols. whiterose.ac.ukmdpi.com In this reaction, the phenoxy groups of the this compound react with the hydroxyl groups of the aromatic diol, eliminating phenol (B47542) as a byproduct and forming a new ether linkage. This process is repeated to build up the polymer chain. The choice of the aromatic diol is critical as it significantly influences the properties of the final polymer, such as its rigidity, thermal stability, and solubility.

Melt-Condensation Polymerization Mechanisms

Melt-condensation polymerization is a frequently employed technique for the synthesis of polyaryloxysilanes from this compound and aromatic diols. psgcas.ac.inumd.edu This method involves heating the monomers above their melting points in the absence of a solvent. The reaction proceeds in the molten state, and the phenol byproduct is typically removed by applying a vacuum to drive the reaction towards the formation of a high molecular weight polymer. umd.edu This solvent-free approach is considered more environmentally friendly and can lead to polymers with high purity. psgcas.ac.in The kinetics and mechanism of melt polymerization are complex, often influenced by factors such as reaction temperature, pressure, and the viscosity of the molten polymer. umd.edu

Development of Silicon-Containing Phthalonitrile (B49051) Polymers with this compound Moieties

Phthalonitrile polymers are renowned for their exceptional thermal stability, making them suitable for high-temperature applications. nasampe.orghgxx.org The incorporation of silicon-containing moieties, such as this compound, into the phthalonitrile polymer network can further enhance their performance. nasampe.orgvt.edu

Effects of this compound Inclusion on Polymer Performance

The introduction of this compound into phthalonitrile resins has been shown to have a significant impact on the resulting polymer's properties. nasampe.orgvt.edu The flexible siloxane linkages can improve the processability of the typically rigid phthalonitrile resins by lowering their melt viscosity. hgxx.org Furthermore, the presence of silicon is believed to enhance the thermo-oxidative stability of the polymer. nasampe.orgmdpi.com At elevated temperatures, the silicon-oxygen bonds can form a protective silica (B1680970) (SiO2) layer on the material's surface, which acts as a barrier against further oxidation. mdpi.com This can lead to improved long-term performance in high-temperature, oxidative environments. nasampe.orgvt.edu

A study by Monzel et al. investigated the effects of incorporating this compound into phthalonitrile monomers. The research highlighted the influence of these silicon-containing moieties on processing, thermo-mechanical properties, and thermal and oxidative stability. nasampe.orgvt.edu

Strategies for Enhancing High-Temperature Stability and Processing Characteristics

Several strategies are employed to optimize the high-temperature stability and processing characteristics of silicon-containing phthalonitrile polymers derived from this compound. One key approach is the careful control of the catalyst content during polymerization, as it significantly affects the processability of the resins. nasampe.orgvt.edu

Another strategy involves the modification of the polymer backbone by incorporating other functional groups or elements. For instance, the introduction of rigid aromatic structures can further enhance thermal stability. nih.govmdpi.com Conversely, the inclusion of flexible linkages can improve processability. The balance between these competing properties is a critical consideration in the design of these advanced materials.

Research has also explored the impact of monomer purity on the final polymer properties. Interestingly, some studies have found that as-synthesized materials can perform better than polymers produced from highly purified monomers, suggesting that certain impurities may act as processing aids or have a beneficial effect on the curing process. vt.edu

Below is a data table summarizing the impact of this compound on the properties of Phthalonitrile polymers based on research findings.

| Property | Effect of this compound Inclusion | Reference |

| Processability | Improved due to lower melt viscosity | hgxx.org |

| Glass Transition Temperature (Tg) | Can be influenced by the content of the silicon moiety | nasampe.orgvt.edu |

| Thermal Stability (TGA) | Enhanced due to the formation of a protective silica layer | nasampe.orgvt.edumdpi.com |

| Long-Term Oxidative Stability | Improved performance in oxidizing environments | nasampe.orgvt.edu |

| Coefficient of Thermal Expansion | Can be modified by the incorporation of the silane group | nasampe.orgvt.edu |

Exploration of Novel Organosilicon Polymer Architectures Utilizing this compound

The unique chemical structure of this compound, featuring both reactive phenoxy groups and stable phenyl substituents on a central silicon atom, makes it a valuable monomer for the synthesis of novel organosilicon polymer architectures. Researchers have explored its use in creating polymers with tailored structures, moving beyond simple linear chains to more complex designs. These efforts aim to leverage the inherent properties of the this compound unit, such as thermal stability and high refractive index, within larger macromolecular frameworks.

One area of exploration has been the incorporation of this compound into high-performance thermosetting resins. For instance, it has been used as a key component in the synthesis of hybrid silicon-containing phthalonitrile (PN) monomers. vt.edu In this approach, the this compound moiety is integrated into the backbone of the phthalonitrile monomer. Upon polymerization, this results in a crosslinked network where the silicon and phenyl groups are distributed throughout the material. This method allows for the creation of a robust, three-dimensional polymer network with enhanced properties. vt.edu

Another example of novel polymer architecture is the synthesis of Friedel-Crafts polymers. Research has described the preparation of a polymer through the Friedel-Crafts reaction of this compound with p-dichloroxylylene. dtic.mil This type of polymerization creates aromatic polymers with silicon atoms integrated into the main chain, leading to materials with potentially high thermal stability and unique processing characteristics.

While direct polymerization of this compound into hyperbranched structures is not extensively documented, its role as a precursor for rigid, bulky units in copolymers is significant. rsc.orgrsc.orgnih.gov The synthesis of copolymers allows for the precise tuning of material properties by combining the attributes of different monomers. behinpolymerco.comprimescholars.com For example, this compound can be co-polymerized with other silanes or organic monomers to create linear or branched copolymers. The resulting architecture often features a combination of flexible and rigid segments, which in turn dictates the final properties of the material. The incorporation of the bulky diphenylsilane unit can disrupt chain packing and influence the morphology of the resulting polymer.

The development of these novel architectures is driven by the need for advanced materials with specific performance characteristics. By strategically incorporating this compound into polymer chains, scientists can design materials for a range of demanding applications.

Elucidation of Structure-Property Relationships in this compound-Derived Polymeric Systems

A key focus of research into polymers derived from this compound is understanding the relationship between their molecular architecture and their macroscopic properties. The presence of the diphenylsilane unit imparts distinct characteristics to the resulting polymers, particularly in terms of thermal stability, mechanical behavior, and optical properties. pcz.plnih.gov

Thermal Properties: The incorporation of this compound into polymer backbones generally enhances thermal and oxidative stability. This is attributed to the high bond energy of the Si-O and Si-C bonds, as well as the inherent stability of the aromatic phenyl groups. In studies of hybrid phthalonitrile polymers incorporating a this compound moiety, the resulting thermosets exhibited high glass transition temperatures (Tg) and excellent thermal stability. vt.edu The bulky, rigid structure of the diphenylsilane unit restricts the thermal motion of the polymer chains, contributing to a higher Tg. nih.gov The thermal stability of polymers can be assessed using techniques like thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. diva-portal.org For instance, the degradation of polymers containing silicon and phenyl groups often occurs at significantly higher temperatures compared to their purely organic counterparts. vt.edu

Table 1: Thermal Properties of a Phthalonitrile Polymer Incorporating a this compound Moiety

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | High (Specific value dependent on catalyst content) vt.edu |

| Thermal Stability (TGA) | Significant stability in oxidizing environments vt.edu |

| Long-term Oxidative Stability at 250 °C | Enhanced performance compared to some reference materials vt.edu |

Mechanical Properties: The mechanical properties of polymers, such as strength and modulus, are also heavily influenced by the inclusion of this compound units. nasa.govuc.edu The rigidity of the phenyl-substituted silicon center can contribute to a higher modulus and increased hardness in the resulting polymer. However, it can also lead to increased brittleness. In copolymer systems, the ratio of rigid this compound units to more flexible comonomers can be adjusted to balance these properties and achieve a desired combination of strength and toughness. For example, in polysiloxanes, increasing the content of diphenylsiloxane units generally leads to an increase in the glass transition temperature and a change in the mechanical response of the material. researchgate.net

Optical Properties: The presence of phenyl groups in polymers derived from this compound has a significant impact on their optical properties, most notably the refractive index (RI). Phenyl-rich silicone polymers are known for their high refractive indices. researchgate.net Research on dimethyldiphenylsiloxane copolymers has shown that the refractive index of the polymer increases with a higher content of diphenylsiloxane units. researchgate.net This makes this compound-derived polymers attractive for applications in optical materials, such as high-RI coatings, encapsulants for light-emitting diodes (LEDs), and materials for intraocular lenses. researchgate.netresearchgate.net

Table 2: Structure-Property Relationships in this compound-Derived Polymers

| Structural Feature | Resulting Property | Rationale |

|---|---|---|

| Diphenylsilane Unit | High Thermal Stability | High bond energy of Si-C and inherent stability of phenyl rings. vt.edu |

| Rigid Phenyl Groups | High Glass Transition Temperature (Tg) | Restriction of segmental motion of polymer chains. nih.gov |

| Bulky Structure | Increased Hardness and Modulus | Increased stiffness of the polymer backbone. nasa.gov |

| High Phenyl Content | High Refractive Index | The polarizability of the aromatic rings contributes to a higher RI. researchgate.net |

Theoretical and Computational Investigations of Diphenoxydiphenylsilane

Quantum Chemical Calculations for Electronic Structure and Reactivity of Diphenoxydiphenylsilane

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organosilicon compounds. sciencesconf.orgmdpi.comarxiv.org For this compound, DFT calculations can reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds within the molecule.

The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to act as an electron donor or acceptor, respectively. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, quantum chemical calculations can determine various molecular descriptors that correlate with reactivity. These include Mulliken charges on individual atoms, which indicate sites susceptible to nucleophilic or electrophilic attack, and the molecular electrostatic potential (MEP), which maps the charge distribution and predicts regions of interaction with other molecules. researchgate.net For instance, the oxygen atoms in the phenoxy groups are expected to have a partial negative charge, making them potential sites for interaction with electrophiles, while the silicon atom, being more electropositive, would be susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Model Siloxane

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative for a model siloxane and are not specific to this compound. The actual values for this compound would require specific DFT calculations.

Molecular Orbital Theory Applications in Understanding this compound Bonding

Molecular Orbital (MO) theory provides a detailed framework for understanding the nature of chemical bonds in molecules like this compound. geoscienceworld.orgminsocam.org It describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. The key to understanding the bonding in this compound lies in the analysis of the Si-O and Si-C bonds.

The Si-O bond in siloxanes is a topic of significant interest and has been studied using MO theory. acs.orgjst.go.jp These studies reveal that the Si-O bond has both sigma (σ) and pi (π) character. The π-bonding arises from the interaction of the filled p-orbitals on the oxygen atom with the empty d-orbitals on the silicon atom (pπ-dπ bonding). This interaction strengthens and shortens the Si-O bond compared to a single bond and influences the Si-O-Si bond angle in polysiloxanes. In this compound, a similar interaction is expected in the Si-O-C linkage.

MO calculations can predict the shapes and energies of the bonding and antibonding orbitals. jst.go.jp For the Si-O bond, the bonding MOs are lower in energy and are primarily localized between the silicon and oxygen atoms, contributing to the stability of the bond. The antibonding MOs are higher in energy and, if occupied, would weaken the bond.

The phenyl groups attached to the silicon atom and the phenoxy groups also have their own set of π molecular orbitals. These can interact with the orbitals of the central silicon atom, leading to a delocalized electronic system. MO theory can help visualize these interactions and understand their impact on the electronic properties and reactivity of the molecule.

Table 2: Key Molecular Orbitals in a Model Siloxane System

| Molecular Orbital | Description | Contribution to Bonding |

| σ(Si-O) | Sigma bonding orbital between silicon and oxygen | Primary covalent bond |

| π(Si-O) | Pi bonding orbital from p(O) to d(Si) interaction | Strengthens the Si-O bond |

| σ*(Si-O) | Sigma antibonding orbital | If occupied, weakens the Si-O bond |

| π(phenyl) | Pi molecular orbitals of the phenyl rings | Delocalized electronic system |

Note: This table is a qualitative representation based on general MO theory for siloxanes.

Computational Simulation of Reaction Pathways and Catalytic Mechanisms Involving this compound

Computational simulations are invaluable for investigating the mechanisms of chemical reactions involving this compound. nih.govfrontiersin.orgjournalirjpac.com These simulations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the reaction pathway. This is particularly useful for understanding processes like hydrolysis, thermal decomposition, and polymerization.

For instance, the hydrolysis of this compound, a reaction that can occur in the presence of moisture, can be modeled to understand the step-by-step mechanism. journalirjpac.com Computational studies on the hydrolysis of related alkoxysilanes suggest that the reaction can proceed via different mechanisms, such as SN1-Si or SN2-Si, depending on the reaction conditions (e.g., pH). mdpi.com Simulations can help determine the most likely pathway for this compound and calculate the activation energies for each step.

This compound can also serve as a precursor for the synthesis of polysiloxanes. asme.org Computational studies can simulate the polymerization process, providing insights into the catalytic mechanisms involved. For example, in a palladium-diimine catalyzed polymerization of ethylene (B1197577) using silanes as chain-transfer agents, DFT calculations have been used to understand the structure of the active catalytic species and the mechanism of chain transfer. researchgate.net Similar approaches could be applied to understand the polymerization of this compound.

Furthermore, the thermal decomposition of this compound can be investigated using computational methods. Studies on the thermal decomposition of branched silanes have shown that various reaction channels, such as 1,2-hydrogen shift, homolytic dissociation, and radical polymerization, can compete, with their relative importance depending on temperature and the degree of branching. nih.gov

Table 3: Computationally Investigated Reaction Parameters for a Model Silane (B1218182) Reaction

| Reaction Parameter | Computational Method | Finding |

| Reaction Mechanism | DFT | Identification of transition states and intermediates |

| Activation Energy | DFT | Quantitative prediction of reaction barriers |

| Reaction Enthalpy | DFT | Determination of reaction thermodynamics |

| Catalytic Cycle | DFT | Elucidation of the role of the catalyst |

Note: This table presents general parameters and findings from computational studies on related silane reactions.

Structure-Reactivity Studies and Quantitative Structure-Property Relationships (QSPR) for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their physical properties or biological activities. scilit.comresearchgate.netustc.edu.cnacs.org For this compound and its analogues, QSPR can be employed to predict various properties, such as boiling point, flash point, and viscosity, based on calculated molecular descriptors.

A QSPR study typically involves the following steps:

Data Set Preparation : A series of structurally related compounds (analogues of this compound) with known experimental property values is selected.

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound using computational chemistry software. These descriptors can be topological, geometric, electronic, or quantum-chemical in nature.

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the property of interest.

Model Validation : The predictive power of the developed model is assessed using internal and external validation techniques.

For organosilicon compounds, QSPR models have been successfully developed to predict properties like flash points. ustc.edu.cnbohrium.com These models often use a combination of topological descriptors, charge descriptors, and geometric descriptors to achieve high predictive accuracy. For example, a study on the flash point prediction of organosilicon compounds used a genetic algorithm combined with multiple linear regression (GA-MLR) to select the most significant descriptors. ustc.edu.cn

While specific QSPR studies on the reactivity of this compound analogues are not readily found in the cited literature, the methodology is applicable. By synthesizing and testing a series of analogues with varying substituents on the phenyl rings, one could develop a QSPR model to predict their reactivity in specific reactions, such as hydrolysis or polymerization.

Table 4: Examples of Molecular Descriptors Used in QSPR Studies of Organosilicon Compounds

| Descriptor Class | Example Descriptors | Information Encoded |

| Topological | Molecular connectivity indices, Wiener index | Molecular size, branching, and shape |

| Geometric | Molecular surface area, molecular volume | Three-dimensional structure |

| Electronic | Partial charges, dipole moment | Charge distribution and polarity |

| Quantum-Chemical | HOMO/LUMO energies, electronegativity | Electronic structure and reactivity |

Predictive Modeling for the Design of Novel this compound Derivatives and Materials

Predictive modeling, which encompasses QSPR and other computational techniques, plays a crucial role in the rational design of new molecules and materials with desired properties. asme.orgnih.govtandfonline.comosti.govacs.org For this compound, this approach can be used to design novel derivatives with tailored characteristics for specific applications, such as high-performance polymers, flame retardants, or advanced optical materials.

The process of designing new this compound derivatives using predictive modeling typically involves:

Defining the Target Property : The desired property to be optimized is identified (e.g., higher thermal stability, specific refractive index, or improved reactivity).

Generating Virtual Libraries : A virtual library of candidate molecules is created by systematically modifying the structure of this compound (e.g., by introducing different substituents on the phenyl rings).

Predicting Properties : The properties of the virtual molecules are predicted using established QSPR models or by performing high-throughput quantum chemical calculations.

Screening and Selection : The virtual library is screened to identify the most promising candidates that are predicted to possess the desired properties.

Synthesis and Experimental Validation : The selected candidates are then synthesized and their properties are experimentally measured to validate the predictions of the model.

This in silico approach can significantly accelerate the materials discovery process by reducing the number of time-consuming and expensive experiments required. For example, computational models have been used to predict the rheological properties of polysiloxanes based on their molecular structure, which can guide the design of new lubricants. asme.orgresearchgate.net Similarly, predictive models can be developed to design organosilicon-based materials with improved thermal stability or specific electronic properties for applications in electronics or photonics. mdpi.com

By leveraging predictive modeling, researchers can explore a vast chemical space of this compound derivatives and identify novel structures with enhanced performance characteristics, paving the way for the development of next-generation materials.

Chemical Transformations and Derivatization Strategies of Diphenoxydiphenylsilane

General Reactivity Profiles of Diphenoxydiphenylsilane

This compound, with its central silicon atom bonded to two phenyl and two phenoxy groups, exhibits a characteristic reactivity profile dominated by the susceptibility of the silicon-oxygen bonds to nucleophilic attack. ontosight.ai The phenoxy groups are good leaving groups, making the silicon center electrophilic and prone to substitution reactions.

The general reactivity can be summarized as follows:

Hydrolysis: The Si-OPh bonds are sensitive to moisture and can undergo hydrolysis to form silanols, such as diphenylsilanediol (B146891). ontosight.ai This reaction is often the initial step in the formation of polysiloxanes.

Nucleophilic Substitution: Stronger nucleophiles than the phenoxide ion can readily displace the phenoxy groups. This allows for the introduction of a wide variety of functional groups onto the silicon atom.

Reduction: The silicon center can be reduced, although this is less common than substitution reactions.

The reactivity is influenced by several factors, including the nature of the attacking nucleophile, the solvent, and the reaction temperature. The phenyl groups attached directly to the silicon atom are generally stable under typical reaction conditions, providing a robust diphenylsilyl scaffold.

Synthesis of this compound Derivatives

The electrophilic nature of the silicon atom in this compound makes it a valuable starting material for the synthesis of a diverse range of derivatives. These transformations primarily involve the cleavage of the Si-OPh bonds and the subsequent formation of new bonds with various nucleophiles.

One of the most common derivatization strategies involves the reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). libretexts.orglibretexts.org These reactions proceed via nucleophilic substitution, where the alkyl or aryl group from the organometallic reagent displaces one or both of the phenoxy groups. For instance, the reaction with an excess of a Grignard reagent can lead to the formation of tetraorganosilanes.

The synthesis of various derivatives is summarized in the table below:

| Reactant | Reagent | Product | Reaction Type |

| This compound | H₂O | Diphenylsilanediol | Hydrolysis |

| This compound | RMgX | Alkyldiphenylphenoxysilane / Dialkyldiphenylsilane | Nucleophilic Substitution |

| This compound | RLi | Alkyldiphenylphenoxysilane / Dialkyldiphenylsilane | Nucleophilic Substitution |

| This compound | R'OH / Catalyst | Dialkoxydiphenylsilane | Transesterification |

| This compound | p,p'-Biphenol | Poly(aryloxysilane) | Polycondensation |

The reaction with diols, such as p,p'-biphenol, leads to the formation of poly(aryloxysilane)s, where the this compound unit is incorporated into a polymer chain. nasa.gov This highlights its utility as a monomer in polymer synthesis.

Mechanistic Aspects of this compound Reactions

The reactions of this compound predominantly proceed through nucleophilic substitution mechanisms at the silicon center. ibchem.com The specific mechanism, whether it follows a concerted (S(_N)2-like) or a stepwise (S(_N)1-like) pathway, is influenced by several factors including the nature of the nucleophile, the leaving group, and the solvent.

For reactions involving strong nucleophiles, a bimolecular nucleophilic substitution (S(_N)2@Si) mechanism is generally proposed. In this mechanism, the nucleophile attacks the silicon atom, forming a pentacoordinate intermediate or transition state, followed by the departure of the phenoxide leaving group. researchgate.net The stereochemistry at the silicon center, if chiral, would be inverted in a classic S(_N)2 reaction.

The key steps in a typical nucleophilic substitution reaction are:

Nucleophilic Attack: The nucleophile donates an electron pair to the electrophilic silicon atom.

Formation of a Pentacoordinate Intermediate/Transition State: A transient species with five groups coordinated to the silicon atom is formed.

Departure of the Leaving Group: The phenoxide ion is expelled, resulting in the formation of the substituted product.

The stability of the pentacoordinate intermediate and the leaving group ability of the phenoxide ion are crucial in determining the reaction rate. The presence of electron-withdrawing groups on the phenyl rings of the phenoxy group can enhance its leaving group ability, thereby accelerating the reaction.

Catalytic Reactions Involving this compound as Reactant or Catalyst Component

This compound can participate in catalytic reactions both as a reactant (precursor to a catalytic species) and as a component of a catalyst system. ontosight.ai

As a Reactant:

This compound serves as a precursor for the in-situ generation of catalysts. For example, its reaction with metal complexes can lead to the formation of catalytically active species. It can also be a monomer in polymerization reactions catalyzed by acids or bases to produce polysiloxanes. nanochemres.orgukessays.com

As a Catalyst Component:

While less common, derivatives of this compound can act as ligands in catalyst systems. The phenyl groups can be functionalized to introduce coordinating moieties that can bind to a metal center, thereby influencing the activity and selectivity of the catalyst. For instance, the introduction of phosphine (B1218219) groups onto the phenyl rings could create a bidentate phosphine ligand suitable for various catalytic transformations.

The use of catalysts is crucial in many reactions involving organosilicon compounds to achieve high efficiency and selectivity. chemguide.co.ukoatext.com These catalysts often work by activating the silicon center or the other reactant.

Formation of Complex Organosilicon Scaffolds from this compound

The ability of this compound to undergo controlled substitution and polymerization reactions makes it a valuable building block for the construction of complex organosilicon scaffolds. igem.org These scaffolds can range from linear or cyclic polymers to more intricate three-dimensional structures.

Polymer Synthesis:

As mentioned earlier, the polycondensation of this compound with diols or other difunctional monomers leads to the formation of polysiloxanes and poly(aryloxysilane)s. nasa.govmdpi.com These polymers often exhibit desirable properties such as high thermal stability and good dielectric properties. The properties of the resulting polymer can be tailored by carefully selecting the co-monomer.

Formation of Cyclic and Cage Structures:

Intramolecular reactions of derivatives of this compound can lead to the formation of cyclic organosilicon compounds. Furthermore, carefully designed reaction sequences can be employed to construct more complex cage-like structures, which are of interest in materials science and host-guest chemistry. The rigid diphenylsilyl unit can act as a structural motif to direct the formation of these well-defined architectures.

Future Directions and Emerging Research Avenues for Diphenoxydiphenylsilane

Advanced Material Design and Functionalization Based on Diphenoxydiphenylsilane Scaffolds

The intrinsic properties of the this compound scaffold make it an excellent candidate for the design of high-performance polymers and functional materials. Future research is poised to capitalize on this potential through innovative monomer design and polymerization strategies.

A significant area of investigation involves the use of this compound as a monomer in the synthesis of advanced polymers. Research has already demonstrated the successful incorporation of this compound moieties into phthalonitrile (B49051) resins, a class of high-temperature thermosetting polymers. vt.edu This hybridization aims to enhance the thermo-oxidative stability and toughness of the resulting polymers, making them suitable for applications in extreme environments. vt.edu A key study synthesized three hybrid silicon-containing phthalonitrile monomers, one of which incorporated a this compound moiety, showcasing the potential to create resins with superior high-temperature performance compared to their purely organic counterparts. vt.edu

Furthermore, phenoxyphenylsilanes, a class of compounds that includes this compound, have been identified as excellent monomers for polymers with high refractive indices, exceptional UV and thermal stability, and low water and oxygen permeability. google.com These properties are highly sought after for applications such as LED encapsulants, light guide materials in CMOS image sensors, and components in OLED devices. google.com The ability to tailor the polymer properties by modifying the silane (B1218182) precursor opens up a vast design space for new materials with specific optical and electronic characteristics. google.com

Future work in this area will likely focus on:

Developing novel copolymers: Systematically incorporating this compound with other monomers to create a wide range of copolymers with tunable properties.

Exploring different polymerization techniques: Investigating various polymerization methods to control the architecture and molecular weight of this compound-based polymers, thereby influencing their final material properties.

Functionalization of the aromatic rings: Introducing functional groups onto the phenyl and phenoxy rings of this compound to impart specific functionalities, such as enhanced solubility, reactivity for cross-linking, or specific light-emitting properties.

| Monomer Type | Polymer Class | Potential Improved Properties | Reference |

| This compound-containing phthalonitrile | Phthalonitrile Resins | High thermal stability, long-term oxidative stability, toughness | vt.edu |

| Phenoxyphenylsilanes | Phenylsiloxanes | High refractive index, UV and thermal stability, low permeability | google.com |

Integration of this compound Synthesis with Flow Chemistry and Sustainable Methodologies

The synthesis of this compound and its derivatives is another critical area ripe for innovation. Traditional batch synthesis methods can be inefficient and generate significant waste. The integration of flow chemistry and sustainable practices offers a pathway to more efficient, safer, and environmentally friendly production processes.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a flask, offers numerous advantages for the synthesis of organosilicon compounds. wuxiapptec.combeilstein-journals.orgeuropa.eu These benefits include enhanced heat and mass transfer, improved reaction control, increased safety when handling hazardous reagents, and the potential for automation and seamless multi-step synthesis. wuxiapptec.comrsc.org The application of flow chemistry to the synthesis of aryloxysilanes could lead to higher yields, reduced reaction times, and minimized byproduct formation. Future research will likely explore the development of dedicated flow reactors and optimized reaction conditions for the continuous production of this compound. wuxiapptec.comuclm.es

In parallel, there is a strong drive towards developing more sustainable synthetic routes that align with the principles of green chemistry. This includes the use of renewable starting materials, less hazardous reagents and solvents, and catalytic processes that minimize waste. For instance, research into biocatalytic routes for producing monomers for polymer production is gaining traction and could potentially be adapted for precursors to organosilicon compounds. nih.govscielo.br The development of sustainable synthetic strategies for low molecular weight drugs, often involving biotechnological steps, provides a model for how the production of specialty chemicals like this compound could be made more environmentally benign. scielo.br

Key research goals in this area include:

Designing and optimizing flow synthesis protocols: Developing robust and scalable flow chemistry methods for the synthesis of this compound and its functionalized derivatives.

Exploring green catalysts: Investigating the use of earth-abundant and non-toxic catalysts to replace traditional, more hazardous reagents.

Utilizing bio-based feedstocks: Exploring the potential of converting biomass-derived platform molecules into the aromatic precursors required for this compound synthesis.

Computational Design and Autonomous Synthesis Optimization of this compound-based Materials

The convergence of computational modeling and automated synthesis platforms presents a powerful paradigm for accelerating the discovery and optimization of new materials based on this compound. These advanced tools can guide experimental efforts, reduce the number of trial-and-error experiments, and enable the rapid exploration of vast chemical spaces.

Computational modeling, particularly using methods like Density Functional Theory (DFT), can provide deep insights into the electronic and structural properties of this compound and its derivatives. nih.govresearchgate.netmdpi.comtuni.fi These theoretical calculations can predict key properties such as HOMO/LUMO energy levels, band gaps, and optical absorption spectra, which are crucial for applications in electronics and optoelectronics. researchgate.netmdpi.com By simulating the properties of virtual compounds, researchers can identify promising candidates for synthesis and experimental validation, thereby streamlining the material design process. nih.gov For instance, computational studies on other organic and organosilicon molecules have successfully predicted their potential as emitters in OLEDs. mdpi.com

Autonomous synthesis platforms, which integrate robotics with intelligent algorithms, are set to revolutionize the way chemical synthesis is performed. d-nb.infospringernature.comnih.govchemrxiv.orgchemspeed.com These systems can automate the entire workflow of a chemical reaction, from reagent dispensing and reaction monitoring to purification and analysis. uclm.esspringernature.com The application of such platforms to the synthesis of this compound-based libraries would enable the rapid generation and screening of a large number of compounds with systematically varied structures. This high-throughput approach, guided by computational predictions, would significantly accelerate the discovery of materials with optimized properties for specific applications. nih.govchemrxiv.org

Future research in this domain will focus on:

Developing accurate predictive models: Creating robust computational models that can reliably predict the properties of this compound-based materials.

Integrating computational design with autonomous synthesis: Establishing a closed-loop system where computational predictions guide the automated synthesis of new materials, and the experimental results are fed back to refine the computational models.

High-throughput screening of material libraries: Utilizing automated platforms to rapidly synthesize and characterize libraries of this compound derivatives to identify structure-property relationships.

| Research Area | Key Technologies | Potential Impact on this compound Research |

| Computational Design | Density Functional Theory (DFT), Molecular Dynamics (MD) | Prediction of electronic and optical properties, guiding the design of new materials for electronics and photonics. nih.govmdpi.com |

| Autonomous Synthesis | Robotic platforms, machine learning algorithms | Rapid synthesis and screening of libraries of derivatives, accelerating the discovery of materials with optimized performance. springernature.comnih.govchemrxiv.org |

Interdisciplinary Research Applications of this compound Compounds in Advanced Technologies

The unique combination of properties offered by this compound and its derivatives opens up exciting possibilities for their use in a variety of advanced technologies, fostering interdisciplinary research at the intersection of chemistry, materials science, and engineering.

One of the most promising areas is in the field of advanced electronics and optoelectronics . Arylsilanes and siloxanes are already being extensively studied as materials for Organic Light-Emitting Diodes (OLEDs). rsc.org They can function as fluorophore emitters, host materials for phosphorescent emitters, and as charge-transporting or blocking layers. rsc.org The good solubility, high thermal stability, and tunable electronic properties of this compound-based materials make them highly attractive for these applications. rsc.org Future research could focus on designing and synthesizing novel this compound derivatives with tailored photophysical properties for next-generation displays and lighting. mdpi.comscitechdaily.com

Another significant interdisciplinary application lies in the development of advanced coatings . Organosilicon polymers are known for their excellent adhesion, chemical resistance, and thermal stability, making them ideal for protective coatings. rsc.org this compound can serve as a precursor for ceramic coatings through a process known as polymer-derived ceramics (PDCs). osti.govresearchgate.netmdpi.comuni-bayreuth.de These coatings can provide enhanced wear and corrosion resistance to metal substrates in demanding environments. uni-bayreuth.de Research in this area could explore the use of this compound-based precursors to create novel ceramic coatings with tailored properties for aerospace, automotive, and industrial applications.

The potential for this compound to be used as a flame retardant is also an area worthy of investigation. The presence of silicon and aromatic rings in its structure could contribute to char formation upon combustion, which is a key mechanism for flame retardancy.

Future interdisciplinary research will likely involve:

Device engineering and characterization: Collaborations between chemists and physicists to incorporate this compound-based materials into electronic and optoelectronic devices and evaluate their performance.

Ceramic processing and testing: Joint efforts between materials scientists and engineers to develop and test this compound-derived ceramic coatings for various applications.

Formulation and testing of flame-retardant materials: Working with polymer scientists and fire safety engineers to evaluate the efficacy of this compound as a flame-retardant additive in various polymer matrices.

Q & A

Q. Q1. What are the standard synthetic routes for Diphenoxydiphenylsilane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution, where phenoxide ions react with dichlorodiphenylsilane. Key parameters include:

- Solvent Choice : Anhydrous tetrahydrofuran (THF) or toluene to minimize hydrolysis .

- Temperature : Controlled reflux (80–110°C) to balance reaction rate and side-product formation.

- Stoichiometry : Excess phenoxide (1.2–1.5 equivalents) ensures complete substitution of chlorine atoms.

Purification involves fractional distillation or column chromatography (silica gel, hexane/ethyl acetate). Yield optimization requires inert atmosphere (argon/nitrogen) and moisture-free conditions .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm, multiplet) and absence of Si-Cl peaks (δ ~3–4 ppm).

- ²⁹Si NMR : Signal near δ −20 to −30 ppm, typical for tetracoordinated silicon with aryl/alkoxy substituents .

- IR Spectroscopy : Si-O-C stretch (1050–1150 cm⁻¹) and absence of Si-Cl (~450–550 cm⁻¹) confirm substitution .

- Mass Spectrometry : Molecular ion peak at m/z 352 (C₂₄H₂₀O₂Si) with fragmentation patterns indicating phenyl and phenoxy groups .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations assess:

- Electrophilicity : Charge distribution on silicon (partial positive charge) to predict nucleophilic attack sites.

- Steric Effects : Bulky phenoxy groups may hinder reactivity; simulations quantify steric hindrance using Tolman’s cone angles.

- Transition States : Activation energy barriers for Si-O bond cleavage in catalytic systems (e.g., palladium-mediated couplings).

Validate models with experimental kinetics (e.g., monitoring reaction progress via GC-MS) .

Q. Q4. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Methodological Answer: Discrepancies in decomposition temperatures (e.g., 200–250°C in literature) arise from:

- Measurement Techniques : Use simultaneous TGA-DSC under controlled atmospheres (N₂ vs. air) to differentiate oxidative vs. pyrolytic degradation.

- Sample Purity : Impurities (e.g., residual chloride) lower stability; quantify via elemental analysis or XPS.

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from non-isothermal TGA data. Compare results across studies to identify systematic errors .

Q. Q5. How do steric and electronic effects of phenoxy substituents influence the hydrolytic stability of this compound?

Methodological Answer: Design experiments to isolate factors:

- Steric Effects : Compare hydrolysis rates of this compound with bulkier substituents (e.g., 2,6-diisopropylphenoxy) under identical conditions (pH, solvent).

- Electronic Effects : Use Hammett substituent constants (σ) to correlate electron-withdrawing/donating groups on phenoxy rings with hydrolysis kinetics.

- Mechanistic Probes : Monitor Si-O bond cleavage via ¹H NMR in D₂O or conduct isotopic labeling (¹⁸O) to track hydrolysis pathways .

Data Analysis & Interpretation

Q. Q6. What statistical methods are appropriate for analyzing variability in this compound’s catalytic performance across repeated experiments?

Methodological Answer:

- ANOVA : Identify significant differences in reaction yields under varying conditions (temperature, catalyst loading).

- Error Propagation Analysis : Quantify uncertainty in kinetic parameters (e.g., rate constants) from instrumental errors (GC-MS, NMR integration).

- Principal Component Analysis (PCA) : Correlate structural descriptors (e.g., substituent electronegativity) with catalytic efficiency .

Q. Q7. How should researchers address missing or inconsistent spectral data in published studies on this compound?

Methodological Answer:

- Data Triangulation : Cross-reference with analogous compounds (e.g., dichlorodiphenylsilane ) for expected shifts.

- Reproducibility Tests : Replicate synthesis and characterization under cited conditions to verify spectral assignments.

- Machine Learning Tools : Train models on existing spectral databases to predict missing peaks (e.g., IR vibrations) .

Experimental Design & Reproducibility

Q. Q8. What controls are critical for ensuring reproducibility in this compound-based polymer synthesis?

Methodological Answer:

- Monomer Purity : Pre-purify via recrystallization (hexane/ethanol) and confirm by melting point and HPLC.

- Initiator Consistency : Use standardized initiators (e.g., AIBN) with fixed half-life temperatures.

- Post-Polymerization Analysis : Gel permeation chromatography (GPC) for molecular weight distribution and FTIR for crosslinking efficiency .

Q. Q9. How can researchers design robust kinetic studies to compare this compound’s reactivity with analogous silanes?

Methodological Answer:

- Pseudo-First-Order Conditions : Use excess nucleophile (e.g., alcohol) to isolate silane reactivity.

- In Situ Monitoring : Employ ReactIR or UV-Vis spectroscopy to track real-time consumption of silane.

- Arrhenius Plots : Determine Eₐ across temperatures (e.g., 25–80°C) to compare thermal sensitivity .

Literature & Knowledge Gaps

Q. Q10. What gaps exist in the current understanding of this compound’s environmental fate, and how can they be addressed experimentally?

Methodological Answer:

- Degradation Pathways : Conduct soil/water microcosm studies with LC-MS to identify metabolites (e.g., diphenylsilanol).

- Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests to assess acute/chronic toxicity.

- Computational Ecotoxicology : QSAR models predict biodegradation half-lives based on substituent patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.